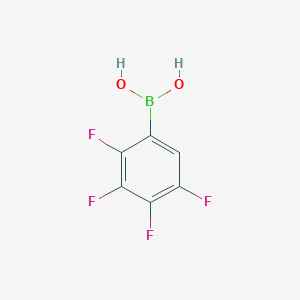

(2,3,4,5-tetrafluorophenyl)boronic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(2,3,4,5-tetrafluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BF4O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGSBMNUHWAXHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1F)F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382550 | |

| Record name | (2,3,4,5-Tetrafluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179923-32-1 | |

| Record name | (2,3,4,5-Tetrafluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (2,3,4,5-Tetrafluorophenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (2,3,4,5-tetrafluorophenyl)boronic acid. Due to the limited availability of specific experimental data for this compound in published literature, this guide also includes established experimental protocols for determining key properties of arylboronic acids and contextual data from structurally similar fluorinated analogs.

Core Physicochemical Properties

This compound is a synthetic organoboron compound featuring a tetrafluorinated phenyl ring. The high degree of fluorination makes this molecule an important building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the electron-deficient tetrafluorophenyl moiety.

Quantitative Data Summary

The available quantitative data for this compound is summarized below. It should be noted that experimental values for several key properties are not readily found in scientific literature.

| Property | Value | Source / Comment |

| CAS Number | 179923-32-1 | [1] |

| Molecular Formula | C₆H₃BF₄O₂ | [1] |

| Molecular Weight | 193.89 g/mol | [1] |

| Appearance | White to off-white solid | General observation for arylboronic acids. |

| Melting Point | Data not available | Related compounds: 3,4,5-trifluorophenylboronic acid (290-295 °C), 2,3,4,5,6-pentafluorobenzeneboronic acid (250-255 °C).[2][3][4] |

| Boiling Point | Data not available | Not applicable; likely decomposes at high temperatures. |

| Acidity (pKa) | Data not available | The pKa of fluorinated arylboronic acids is influenced by the position and number of fluorine atoms.[5][6] |

| Solubility | Data not available | Expected to be soluble in polar organic solvents (e.g., THF, DMF, alcohols) and poorly soluble in nonpolar solvents (e.g., hexanes).[7] |

| logP (calculated) | Data not available | The partition coefficient is a key indicator of lipophilicity. |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of arylboronic acids are provided below. These protocols are generally applicable for the characterization of this compound.

Synthesis of Arylboronic Acids

A common method for synthesizing arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2,3,4,5,6-Pentafluorobenzeneboronic acid, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 3. 3,4,5-Trifluorophenylboronic acid = 95 143418-49-9 [sigmaaldrich.com]

- 4. 3,4,5-Trifluorophenylboronic acid CAS#: 143418-49-9 [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. On the Computational Determination of the pKa of Some Arylboronic Acids | MDPI [mdpi.com]

- 7. Page loading... [wap.guidechem.com]

A Comprehensive Technical Guide to (2,3,4,5-Tetrafluorophenyl)boronic Acid

CAS Number: 179923-32-1

This technical guide provides an in-depth overview of (2,3,4,5-tetrafluorophenyl)boronic acid, a crucial reagent in modern organic synthesis, particularly for the preparation of complex fluorinated molecules. This document is intended for researchers, scientists, and professionals in the fields of drug discovery, medicinal chemistry, and materials science.

Core Properties and Safety Information

This compound is a white to off-white solid at room temperature. The incorporation of four fluorine atoms on the phenyl ring significantly influences its chemical reactivity and the properties of the resulting compounds.

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 179923-32-1 | [1] |

| Molecular Formula | C₆H₃BF₄O₂ | [2] |

| Molecular Weight | 193.89 g/mol | [2] |

| Melting Point | ~250-255 °C | [2] |

| Appearance | White to off-white solid | [3] |

| SMILES | B(C1=CC(=C(C(=C1F)F)F)F)(O)O | |

| InChI Key | GXGSBMNUHWAXHP-UHFFFAOYSA-N | [2] |

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[4]

Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Applications in Organic Synthesis

The primary application of this compound is as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of polyfluorinated biaryl compounds.[5][6] These structures are of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials due to the unique properties conferred by the fluorine atoms, such as enhanced metabolic stability and altered electronic characteristics.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.[7]

A general workflow for this reaction is depicted below:

References

- 1. 179923-32-1|this compound|BLD Pharm [bldpharm.com]

- 2. 2,3,4,5-Tetrafluorobenzeneboronic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. 3,4,5-Trifluorophenylboronic acid CAS#: 143418-49-9 [m.chemicalbook.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki-Miyaura Cross Coupling with Electron-Poor Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

Unveiling the Solid State: A Technical Guide to (2,3,4,5-Tetrafluorophenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,3,4,5-Tetrafluorophenyl)boronic acid, with the chemical formula C₆H₃BF₄O₂ and CAS number 179923-32-1, belongs to a class of organoboron compounds that are pivotal in modern organic synthesis.[1] The presence of four fluorine atoms on the phenyl ring dramatically influences the molecule's electronic properties, enhancing its utility as a building block in cross-coupling reactions and as a potential pharmacophore. Fluorinated phenylboronic acids are sought after in drug discovery to improve pharmacokinetic properties such as metabolic stability and bioavailability.[2] Boronic acids, in general, are recognized for their unique ability to form reversible covalent bonds with diols, a feature exploited in sensors and drug delivery systems.[3][4]

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through a Grignard-based approach, a common and effective method for preparing arylboronic acids.[5][6] This involves the formation of a Grignard reagent from the corresponding tetrafluorobromobenzene, followed by reaction with a borate ester and subsequent acidic workup.

Proposed Synthetic Pathway

A plausible synthetic route starting from 1-bromo-2,3,4,5-tetrafluorobenzene is outlined below.

Caption: Proposed Grignard-based synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of analogous fluorinated phenylboronic acids.[5][7] All procedures should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Step 1: Grignard Reagent Formation

-

A three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet is flame-dried.

-

Magnesium turnings (1.1 equivalents) and a crystal of iodine are added to the flask.

-

Anhydrous tetrahydrofuran (THF) is added to cover the magnesium.

-

A solution of 1-bromo-2,3,4,5-tetrafluorobenzene (1 equivalent) in anhydrous THF is added dropwise from the dropping funnel to initiate the reaction.

-

Once the reaction begins, the remaining aryl bromide solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred until the magnesium is consumed.

Step 2: Borylation and Hydrolysis

-

In a separate flame-dried flask, a solution of trimethyl borate (1.2 equivalents) in anhydrous THF is cooled to -78 °C.

-

The freshly prepared Grignard reagent is transferred via cannula to the cold trimethyl borate solution.

-

The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of aqueous hydrochloric acid at 0 °C until the solution is acidic.

-

The aqueous layer is separated and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexanes mixture, to yield this compound as a crystalline solid.

Crystal Structure and Characterization

The precise three-dimensional arrangement of atoms in the solid state, known as the crystal structure, is crucial for understanding a molecule's physical properties and intermolecular interactions. This is typically determined by single-crystal X-ray diffraction.

Importance of Crystallographic Data

Analysis of the crystal structure of this compound would provide valuable quantitative data, including:

-

Bond Lengths and Angles: To confirm the molecular geometry.

-

Torsion Angles: Describing the conformation of the boronic acid group relative to the fluorinated phenyl ring.

-

Unit Cell Parameters: Defining the dimensions of the repeating unit in the crystal lattice.

-

Hydrogen Bonding Networks: Boronic acids typically form extensive hydrogen-bonded dimers or polymeric chains in the solid state, which dictate their packing and physical properties.

While the specific crystal structure of this compound is not publicly available, data for similar compounds, such as (2,3,4,5,6-pentafluorophenyl)boronic acid (CCDC deposition number 259105), can be found in the Cambridge Structural Database (CSD).[8][9] Researchers are encouraged to consult the CSD for structural information on related molecules.[10][11][12]

Experimental Protocol for Crystal Growth and Structure Determination

Caption: Workflow for single-crystal X-ray diffraction analysis.

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or by vapor diffusion.

-

Data Collection: A suitable crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined to achieve the best fit between the observed and calculated diffraction patterns. The final structure is validated and typically deposited in a crystallographic database as a Crystallographic Information File (CIF).[8]

Applications in Drug Development

Fluorinated phenylboronic acids are valuable in medicinal chemistry. The incorporation of fluorine can enhance binding affinity, improve metabolic stability, and modulate the acidity of the boronic acid group.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[2] This reaction is a cornerstone of modern drug discovery, enabling the formation of carbon-carbon bonds to construct complex molecular scaffolds.

Caption: Suzuki-Miyaura cross-coupling reaction schematic.

Boronic Acids as Enzyme Inhibitors

Boronic acids are known to act as inhibitors of serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue.[4] The tetrafluorophenyl moiety can engage in specific interactions within the enzyme's active site, potentially leading to potent and selective inhibitors.

Quantitative Data Summary

As the crystal structure for this compound is not publicly available, a table of crystallographic data cannot be provided. However, the table below lists key molecular properties.

| Property | Value | Source |

| Molecular Formula | C₆H₃BF₄O₂ | [1] |

| Molecular Weight | 193.89 g/mol | [1] |

| CAS Number | 179923-32-1 | [1] |

| Appearance (Predicted) | White to off-white crystalline solid | |

| Storage Conditions | Inert atmosphere, room temperature | [1] |

Conclusion

This compound is a valuable synthetic intermediate with considerable potential in drug discovery and materials science. While its solid-state structure awaits elucidation, established synthetic protocols allow for its preparation. The analytical techniques described herein, particularly single-crystal X-ray diffraction, are essential for its complete characterization. The unique electronic properties conferred by the tetrafluorophenyl group make this compound a compelling building block for the development of novel therapeutics and advanced materials.

References

- 1. 179923-32-1|this compound|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 9. 2,3,4,5,6-Pentafluorobenzeneboronic acid | C6H2BF5O2 | CID 2775922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 11. Search - Access Structures [ccdc.cam.ac.uk]

- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

An In-depth Technical Guide to the Spectral Data of (2,3,4,5-tetrafluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and other spectral data for (2,3,4,5-tetrafluorophenyl)boronic acid. Due to the limited availability of a complete, publicly accessible dataset for this specific compound, this guide combines available data from analogous compounds, and general principles of spectroscopy to serve as a valuable resource for its characterization and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectral data for this compound and its closely related analogs. This data is crucial for confirming the structure and purity of the compound.

Table 1: NMR Spectral Data of this compound and Related Compounds

| Nucleus | Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity / Coupling Constants (J) Hz | Assignment |

| ¹H NMR | (3,4,5-trifluorophenyl)boronic acid[1] | CDCl₃ | 7.77 | t, J = 7.9 | Aromatic CH |

| 7.35 | t, J = 7.0 | Aromatic CH (monomer) | |||

| 4.74-4.82 | br | B(OH)₂ (monomer) | |||

| ¹³C NMR | (3,4,5-trifluorophenyl)boronic acid[1] | CD₃OD | 152.2 | ddd, J = 249.7, 9.4, 2.3 | C-F |

| 142.2 | dt, J = 249.8, 15.1 | C-F | |||

| 130.5-132.6 | br m | C-B | |||

| 118.6 | dd, J = 15.0, 4.6 | C-H | |||

| ¹⁹F NMR | (3,4,5-trifluorophenyl)boronic acid ester[2] | CDCl₃ | -134.3, -154.2 | - | Aromatic C-F |

| ¹¹B NMR | Phenylboronic acid derivatives[3] | Various | ~27-33 | br s | B(OH)₂ |

Table 2: Mass Spectrometry and Infrared Spectroscopy Data of Related Phenylboronic Acids

| Technique | Compound | Key Observations |

| Mass Spec. | General Phenylboronic Acids | Prone to forming cyclic anhydrides (boroxines) which can complicate spectra. |

| FT-IR | (3,4,5-trifluorophenyl)boronic acid[1] | 3077 (O-H stretch), 1616, 1530 (C=C stretch), 1217, 1038 (C-F, B-O stretch) cm⁻¹ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). Transfer the solution to a 5 mm NMR tube. For ¹¹B NMR, a quartz NMR tube is recommended to avoid background signals from borosilicate glass.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32 for adequate signal-to-noise.

-

Spectral width: 0-12 ppm.

-

Reference: Internal tetramethylsilane (TMS) or residual solvent peak.

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz or higher NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Number of scans: 1024 or more due to the low natural abundance of ¹³C.

-

Spectral width: 0-200 ppm.

-

Reference: Internal TMS or solvent peak.

-

¹⁹F NMR Spectroscopy:

-

Instrument: 376 MHz or higher NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Spectral width: Sufficient to cover the range of aryl fluorides (e.g., -100 to -180 ppm).

-

Reference: External CFCl₃ (0 ppm) or another suitable standard.

-

¹¹B NMR Spectroscopy: [3]

-

Instrument: 128 MHz or higher NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment, often with proton decoupling.

-

Spectral width: Broad enough to cover the chemical shift range of boron compounds (e.g., +100 to -100 ppm).

-

Reference: External BF₃·OEt₂ (0 ppm).

-

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

Data Acquisition (Electrospray Ionization - ESI):

-

Instrument: A mass spectrometer equipped with an ESI source.

-

Method: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Mode: Acquire spectra in both positive and negative ion modes to observe [M+H]⁺, [M+Na]⁺, and [M-H]⁻ ions.

-

Note: Boronic acids have a tendency to form cyclic trimers (boroxines), which may be observed as higher mass ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the resulting powder into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Instrument: An FT-IR spectrometer.

-

Method: Place the KBr pellet in the sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation and Visualization

The following diagram illustrates the key structural features of this compound and their expected correlation to the NMR spectral data.

Caption: Correlation of molecular structure with expected NMR signals.

References

solubility of (2,3,4,5-tetrafluorophenyl)boronic acid in common solvents

An In-depth Technical Guide on the Solubility of (2,3,4,5-Tetrafluorophenyl)boronic Acid in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in medicinal chemistry and materials science, valued for its role in Suzuki-Miyaura cross-coupling reactions and the synthesis of complex fluorinated molecules.[1] Understanding its solubility in various organic solvents is critical for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the expected solubility of this compound based on the known behavior of related fluorinated and non-fluorinated arylboronic acids. It also presents a detailed experimental protocol for determining the precise solubility of this compound in common laboratory solvents.

Introduction to the Solubility of Arylboronic Acids

The solubility of arylboronic acids is governed by a combination of factors, including the polarity of the solvent, the potential for hydrogen bonding, and the nature of the substituents on the aromatic ring. Generally, boronic acids exhibit better solubility in polar organic solvents compared to nonpolar hydrocarbons.[2][3] The presence of hydroxyl groups on the boron atom allows for hydrogen bonding, which can facilitate dissolution in protic solvents.

A crucial characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[3][4] This equilibrium between the acid and its anhydride can be influenced by the solvent and temperature, which can in turn affect solubility measurements.[4]

The Influence of Fluorine Substitution on Solubility

The introduction of fluorine atoms onto the phenyl ring, as in this compound, significantly impacts the molecule's physicochemical properties. The high electronegativity of fluorine can increase the Lewis acidity of the boronic acid.[5] This increased acidity can influence interactions with solvents.

Predicted Solubility Profile

Based on the general characteristics of arylboronic acids and the influence of fluorine substitution, a qualitative solubility profile for this compound in common laboratory solvents can be predicted.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The polarity of these solvents can effectively solvate the polar boronic acid group. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | Hydrogen bonding between the solvent and the boronic acid's hydroxyl groups enhances solubility. |

| Ethers | Diethyl ether, Dioxane | Moderate | Ethers can act as hydrogen bond acceptors, facilitating dissolution. Phenylboronic acid generally shows good solubility in ethers.[2][3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | The solubility will depend on the overall polarity of the fluorinated compound. |

| Aromatic | Toluene, Benzene | Low | The nonpolar nature of these solvents is less compatible with the polar boronic acid functionality. |

| Aliphatic | Hexanes, Heptane | Insoluble | The significant difference in polarity leads to poor solvation. |

| Aqueous | Water | Low to Insoluble | While some simple boronic acids have limited water solubility, highly fluorinated compounds are often hydrophobic. The solubility of arylboronic acids in water is generally low.[7][8] |

Experimental Protocol for Solubility Determination: The Dynamic Method

To obtain precise quantitative solubility data, the dynamic (or synthetic) method is a reliable and widely used technique.[4][7][8][9] This method involves visually or instrumentally monitoring the temperature at which a known composition of solute and solvent becomes a single liquid phase upon controlled heating.

Materials and Apparatus

-

This compound (high purity)

-

High-purity, anhydrous solvents

-

Analytical balance (precision of at least 0.1 mg)

-

Sealed glass vials or a jacketed glass vessel

-

Magnetic stirrer and stir bars

-

Controlled temperature bath or heating block with a precise temperature controller

-

Luminance probe or a device for visual inspection of turbidity

-

Thermometer or temperature probe with high accuracy

Experimental Workflow

Detailed Procedure

-

Sample Preparation :

-

Accurately weigh a specific amount of this compound into a glass vial.

-

Add a precise weight of the chosen solvent to the vial to achieve a known mole fraction or concentration.

-

Add a small magnetic stir bar.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Measurement :

-

Place the sealed vial in the controlled temperature bath and begin stirring.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C per minute) to avoid overshooting the dissolution point.[10]

-

Continuously monitor the turbidity of the solution. The solubility temperature is the point at which the solution becomes completely clear, indicating the full dissolution of the solid.

-

Record this temperature with high precision.

-

-

Data Analysis :

-

Repeat the procedure for several different compositions of solute and solvent.

-

Plot the recorded dissolution temperatures against the corresponding mole fractions of the this compound.

-

This plot represents the solubility curve for the compound in the specific solvent.

-

Conclusion

While specific quantitative solubility data for this compound is not extensively documented, a strong qualitative understanding can be derived from the behavior of similar fluorinated arylboronic acids. It is predicted to be most soluble in polar aprotic and protic solvents and least soluble in nonpolar aliphatic and aromatic hydrocarbons. For researchers and drug development professionals requiring precise solubility data, the dynamic method detailed in this guide provides a robust and reliable experimental protocol. This information is essential for optimizing synthetic procedures, developing purification strategies, and formulating new chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Fluorine Advantage: A Technical Guide to the Electron-Withdrawing Effects of Fluorine in Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into arylboronic acids has become a cornerstone of modern medicinal chemistry and materials science. The potent electron-withdrawing nature of fluorine imparts unique physicochemical properties to the boronic acid moiety, profoundly influencing its acidity, reactivity, and intermolecular interactions. This technical guide provides an in-depth exploration of these effects, offering a valuable resource for researchers leveraging fluorinated arylboronic acids in drug discovery, PET imaging, and organic synthesis. The document details the impact of fluorination on Lewis acidity, presents key experimental protocols for synthesis and analysis, and summarizes critical quantitative data.

The Core Principle: Fluorine's Inductive and Mesomeric Effects

The introduction of one or more fluorine atoms onto the aromatic ring of an arylboronic acid significantly alters the electron density at the boron center. This is primarily due to fluorine's strong electronegativity, which exerts a powerful electron-withdrawing inductive effect (-I). This effect increases the Lewis acidity of the boronic acid, making the boron atom more electrophilic and enhancing its ability to accept a hydroxide ion to form the tetrahedral boronate species.[1]

The position of the fluorine substituent is critical:

-

Ortho Position: The acidity is most significantly enhanced due to a combination of the inductive effect and the potential for intramolecular hydrogen bonding between the fluorine and a hydroxyl group of the boronic acid (B-O-H···F).[1]

-

Meta Position: A strong increase in acidity is observed, dominated by the inductive effect as the resonance (mesomeric) contribution is much weaker at this position.[1]

-

Para Position: The inductive effect is partially offset by the electron-donating mesomeric effect (+M) of fluorine's lone pairs. This results in a less pronounced, though still significant, increase in acidity compared to the ortho and meta isomers.[1]

This enhanced acidity is a crucial factor in many applications, as it allows for stronger binding to diols at physiological pH and can influence reactivity in catalytic cycles.[2][3]

Quantitative Data Summary

The electron-withdrawing effects of fluorine can be quantified by examining changes in acidity (pKa) and structural parameters (bond lengths).

Acidity of Fluorinated Phenylboronic Acids

The introduction of fluorine substituents generally lowers the pKa of phenylboronic acid (pKa ≈ 8.86), indicating an increase in Lewis acidity.[1] The effect is additive, with multiple fluorine substitutions leading to a more pronounced decrease in pKa.

| Compound | pKa Value(s) | Reference(s) |

| Phenylboronic Acid | 8.86 | [1] |

| 2-Fluorophenylboronic Acid | 8.00 | [4] |

| 3-Fluorophenylboronic Acid | 8.42 | [4] |

| 4-Fluorophenylboronic Acid | 8.77 | [4] |

| 4-Amino-3-fluorophenylboronic acid (acetylated) | 7.8 | [2][3] |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | [4] |

| 2-(Trifluoromethyl)phenylboronic acid | 8.05 | [4] |

| 3-(Trifluoromethyl)phenylboronic acid | 8.00 | [4] |

| 4-(Trifluoromethyl)phenylboronic acid | 8.09 | [4] |

| 2-(Trifluoromethoxy)phenylboronic acid | 9.07 | [4] |

| 3-(Trifluoromethoxy)phenylboronic acid | 8.35 | [4] |

| 4-(Trifluoromethoxy)phenylboronic acid | 8.52 | [4] |

Table 1: Comparison of pKa values for various fluorinated arylboronic acids.

Structural Parameters from X-Ray Crystallography

Crystallographic studies provide insight into how fluorine substitution affects molecular geometry. While a comprehensive database is vast, typical bond lengths in simple boronic acids serve as a baseline. Computational studies and experimental data show that the B-O and C-B bond lengths are influenced by the electronic environment.

| Bond | Typical Length (Å) | Compound Context | Reference(s) |

| C–B | ~1.55 - 1.58 | Phenylboronic Acids | [5] |

| B–O | ~1.36 - 1.38 | Phenylboronic Acids | [3][6] |

| B–F | ~1.34 - 1.36 | FB(OH)₂ (Calculated) | [6] |

Table 2: Representative bond lengths in arylboronic acids and related compounds.

Impact on Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

Fluorinated arylboronic acids are pivotal reagents in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming C-C bonds.[7][8] The electron-withdrawing fluorine atoms can influence the transmetalation step in the catalytic cycle. While highly fluorinated arylboronic acids can be sensitive to base-induced protodeboronation, optimized reaction conditions and specialized catalysts enable their efficient use.[9][10] This allows for the direct introduction of fluorinated aryl motifs into complex molecules, a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[11]

Radiochemistry for PET Imaging

Arylboronic acids are excellent precursors for copper-mediated radiofluorination to produce ¹⁸F-labeled arenes.[12] These radiolabeled molecules are used as positron emission tomography (PET) tracers for in vivo imaging.[13][14] For instance, the PET tracer [¹⁸F]FPEB, used for imaging the metabotropic glutamate receptor 5 (mGluR5), is synthesized from its corresponding boronic acid precursor. The electron-deficient nature of the boron center facilitates the fluorination reaction.

Dysfunction of mGluR5, a G-protein coupled receptor (GPCR), is implicated in numerous CNS disorders.[13][15] Its activation by glutamate triggers a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and subsequent release of intracellular calcium (Ca²⁺).[16][17] PET imaging with tracers derived from fluorinated precursors allows for the non-invasive study of this receptor's distribution and function in the brain.[11]

Key Experimental Protocols

Synthesis of 4-Amino-3-fluorophenylboronic Acid

This protocol describes a synthesis route starting from 4-bromo-2-fluoroaniline.[3]

Methodology:

-

Protection: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 4-bromo-2-fluoroaniline (1.0 eq) in an anhydrous solvent like THF. Cool the solution and add triethylamine (2.2 eq). Slowly add trimethylsilyl chloride (TMSCl, 2.2 eq) and allow the reaction to warm to room temperature and stir overnight. The protected intermediate is typically purified by vacuum distillation.[3]

-

Lithium-Halogen Exchange: Dissolve the protected aniline (1.0 eq) in anhydrous THF in a flame-dried flask under nitrogen. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 eq) and stir the mixture at -78 °C for 1 hour.[3]

-

Borylation: To the cooled solution, slowly add trimethyl borate (1.1 eq). Continue stirring at -78 °C for 2 hours, then allow the mixture to slowly warm to room temperature and stir overnight.[3]

-

Hydrolysis and Isolation: Cool the reaction mixture in an ice bath and slowly add 2N hydrochloric acid (HCl) until the solution is acidic. Stir for 1 hour. Extract the aqueous layer with ether. The product can be precipitated and purified, for example, by recrystallization.[3]

Copper-Mediated Fluorination of an Arylboronate Ester

This general procedure is adapted for the conversion of arylboronate esters to aryl fluorides, a key step in synthesizing PET tracers and other fluorinated molecules.[1][18]

Methodology:

-

Reagent Preparation: In a vial, combine the aryl pinacol boronate ester (1.0 eq), a copper(I) or copper(II) source (e.g., (tBuCN)₂CuOTf or Cu(OTf)₂, 2.0 eq), a silver salt (e.g., AgF, 2.0 eq), and an electrophilic fluorine source (e.g., 1-fluoro-2,4,6-trimethylpyridinium hexafluorophosphate, [Me₃pyF]PF₆, 3.0 eq).[1][18]

-

Reaction: Add an anhydrous solvent (e.g., THF) to the vial. Seal the vial with a Teflon-lined cap and heat with vigorous stirring (e.g., 50-80 °C) for 18-24 hours.[1][18]

-

Workup and Analysis: After cooling to room temperature, an internal standard (e.g., 1-bromo-4-fluorobenzene) can be added for quantitative analysis. The yield of the aryl fluoride product is typically determined by ¹⁹F NMR spectroscopy. The product can be purified using standard chromatographic techniques.[1][18]

Analytical Characterization Workflow

Proper characterization is essential to confirm the identity and purity of synthesized fluorinated arylboronic acids.

NMR Spectroscopy Protocol:

-

Sample Preparation: Arylboronic acids can undergo dehydration to form cyclic boroxine anhydrides, which can complicate NMR spectra.[19] To obtain clean spectra of the monomeric acid, dissolve the sample in a deuterated solvent that can disrupt the anhydride equilibrium, such as methanol-d₄.[20] Alternatively, careful drying under vacuum can favor the formation of the boroxine trimer, which may give a cleaner, albeit different, spectrum.[20]

-

¹¹B NMR: This technique is highly informative for studying the boron center. The sp²-hybridized boron of the neutral boronic acid typically appears as a broad signal around 28-33 ppm, while the sp³-hybridized tetrahedral boronate (formed at higher pH or upon diol binding) shows a sharper, upfield signal around 5-10 ppm.[21][22]

-

¹⁹F NMR: This is a sensitive method for confirming the presence of fluorine and monitoring reactions involving fluorinated species.[23]

Single-Crystal X-Ray Diffraction Protocol:

-

Crystal Growth: High-quality single crystals are required. These are typically grown by slow evaporation of a saturated solution of the fluorinated arylboronic acid in a suitable solvent system (e.g., water, ethanol, or a mixture).[24]

-

Data Collection: A suitable crystal is mounted on a goniometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.[24]

-

Structure Solution and Refinement: The collected diffraction data are used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

Conclusion

The electron-withdrawing effects of fluorine substituents exert a powerful and predictable influence on the properties of arylboronic acids. By increasing Lewis acidity and modifying electronic character, fluorination provides a critical tool for fine-tuning molecular behavior. This guide has provided a quantitative and methodological framework for understanding and applying these principles. For researchers in drug development and synthetic chemistry, a thorough grasp of these concepts is essential for the rational design of next-generation pharmaceuticals, PET imaging agents, and advanced organic materials.

References

- 1. Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sites.pitt.edu [sites.pitt.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Comparison of the Structure and Bonding in the Aliphatic Boronic R–B(OH)2 and Borinic R–BH(OH) acids (R=H; NH2, OH, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Radioligands for the PET imaging of metabotropic glutamate receptor subtype 5 (mGluR5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploration of alcohol-enhanced Cu-mediated radiofluorination towards practical labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PET imaging of metabotropic glutamate receptor subtype 5 (mGluR5) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. e-century.us [e-century.us]

- 17. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 19. jstage.jst.go.jp [jstage.jst.go.jp]

- 20. reddit.com [reddit.com]

- 21. par.nsf.gov [par.nsf.gov]

- 22. researchgate.net [researchgate.net]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. benchchem.com [benchchem.com]

The Enhanced Lewis Acidity of Fluorinated Phenylboronic Acids: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, characterization, and application of fluorinated phenylboronic acids, focusing on the profound impact of fluorination on their Lewis acidity and utility in biomedical research and drug development.

The introduction of fluorine atoms onto a phenylboronic acid scaffold dramatically enhances its Lewis acidity, a fundamental property that governs its reactivity and interactions with other molecules. This heightened acidity makes fluorinated phenylboronic acids invaluable tools in a range of applications, from potent enzyme inhibitors and glucose sensors to versatile reagents in organic synthesis. This technical guide provides a comprehensive overview of the core principles underlying the Lewis acidity of these compounds, detailed experimental protocols for their characterization, and a summary of key quantitative data to aid in their rational design and application.

Understanding Lewis Acidity in Boronic Acids

Boronic acids, R-B(OH)₂, are trivalent boron compounds that possess a vacant p-orbital, rendering them Lewis acidic, meaning they can accept a pair of electrons from a Lewis base. In aqueous solution, this acidity is primarily manifested through the acceptance of a hydroxide ion to form a tetrahedral boronate anion, [R-B(OH)₃]⁻. The equilibrium of this reaction is a direct measure of the compound's Lewis acidity and is quantified by its acidity constant (pKa). A lower pKa value signifies a stronger Lewis acid, as it indicates a greater propensity to form the boronate anion at a lower pH.

The introduction of electron-withdrawing fluorine atoms to the phenyl ring significantly stabilizes the resulting negative charge on the boronate anion through inductive effects. This stabilization shifts the equilibrium towards the boronate form, resulting in a lower pKa and thus, a stronger Lewis acid. The position and number of fluorine substituents on the phenyl ring allow for the fine-tuning of this acidity.

Quantitative Assessment of Lewis Acidity

The Lewis acidity of fluorinated phenylboronic acids can be quantified through several experimental and computational methods. The most common of these is the determination of the pKa value.

pKa Values of Fluorinated Phenylboronic Acids

The following table summarizes the experimentally determined pKa values for a selection of fluorinated phenylboronic acids, illustrating the effect of fluorine substitution on acidity.

| Compound | pKa |

| Phenylboronic Acid | 8.86[1] |

| 2-Fluorophenylboronic acid | 8.77 |

| 3-Fluorophenylboronic acid | 8.43 |

| 4-Fluorophenylboronic acid | 8.77[1] |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17[1] |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | 7.2 |

| 4-(Trifluoromethyl)phenylboronic acid | 7.54 |

| 4-Amino-3-fluorophenylboronic acid (acetylated) | 7.8[2] |

Note: pKa values can be influenced by experimental conditions such as solvent and temperature.

Experimental Protocols for Characterization

Accurate determination of the Lewis acidity of fluorinated phenylboronic acids is crucial for their effective application. The following sections provide detailed methodologies for key experimental techniques.

Determination of pKa by UV-Vis Spectrophotometric Titration

This method is based on the difference in the UV-Vis absorbance spectra between the trigonal boronic acid and the tetrahedral boronate anion.

Principle: The absorbance of a solution of the boronic acid is measured at a fixed wavelength across a range of pH values. The pKa is determined from the inflection point of the resulting sigmoidal curve when plotting absorbance versus pH.

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the fluorinated phenylboronic acid in a suitable solvent (e.g., DMSO or methanol).

-

Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a pH range from approximately 2 pH units below to 2 pH units above the expected pKa.

-

Sample Preparation: In a 96-well UV-transparent microplate, add a fixed volume of each buffer solution to different wells. Add a small, constant volume of the boronic acid stock solution to each well to achieve a final concentration in the micromolar range. Include buffer blanks without the boronic acid.

-

Spectra Acquisition: Measure the UV-Vis spectrum (e.g., 230-500 nm) for each well using a microplate reader.

-

Data Analysis: a. Identify the wavelength of maximum absorbance difference between the acidic and basic forms. b. Plot the absorbance at this wavelength against the pH of the buffer solutions. c. Fit the data to a sigmoidal dose-response equation. The pKa is the pH value at the inflection point of the curve.

Determination of pKa by ¹¹B NMR Spectroscopy

¹¹B NMR spectroscopy is a powerful technique to directly observe the boron species in solution. The chemical shift of the ¹¹B nucleus is sensitive to its coordination environment.

Principle: The trigonal (sp²) boronic acid and the tetrahedral (sp³) boronate anion have distinct ¹¹B NMR chemical shifts. By acquiring spectra at various pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.[3]

Protocol:

-

Sample Preparation: Prepare a series of samples of the fluorinated phenylboronic acid at a constant concentration (e.g., 10-20 mM) in buffers of varying pH. The buffers should be prepared in D₂O to provide the NMR lock signal.

-

NMR Acquisition: Acquire ¹¹B NMR spectra for each sample. A quartz NMR tube is recommended to minimize background boron signals.[4]

-

Data Processing: Process the spectra, including baseline correction and integration of the signals corresponding to the trigonal and tetrahedral boron species.

-

Data Analysis: a. Calculate the ratio of the integrated areas of the tetrahedral (boronate) and trigonal (boronic acid) signals at each pH. b. Plot the logarithm of this ratio (log([boronate]/[boronic acid])) against pH. c. The pKa is the pH at which the ratio is equal to 1 (log(ratio) = 0).

Gutmann-Beckett Method for Determining Acceptor Number (AN)

The Gutmann-Beckett method provides a measure of the Lewis acidity of a substance in a non-aqueous solvent by determining its Acceptor Number (AN).

Principle: Triethylphosphine oxide (Et₃PO) is used as a probe molecule. The ³¹P NMR chemical shift of Et₃PO is sensitive to its electronic environment. Coordination of the Lewis basic oxygen of Et₃PO to a Lewis acid results in a downfield shift of the ³¹P signal. The magnitude of this shift is proportional to the Lewis acidity.

Protocol:

-

Sample Preparation: Prepare a solution of the fluorinated phenylboronic acid in a weakly Lewis acidic, deuterated solvent (e.g., CDCl₃ or C₆D₆).

-

Reference Spectrum: Obtain a ³¹P NMR spectrum of a solution of Et₃PO in the same solvent.

-

Complexation: Add a stoichiometric amount of Et₃PO to the solution of the boronic acid.

-

Spectrum of the Adduct: Acquire the ³¹P NMR spectrum of the mixture.

-

Calculation of Acceptor Number: The Acceptor Number (AN) is calculated using the following formula: AN = (δ(sample) - δ(Et₃PO in hexane)) / (δ(SbCl₅ in 1,2-dichloroethane) - δ(Et₃PO in hexane)) * 100 Where δ(sample) is the chemical shift of the Et₃PO adduct, δ(Et₃PO in hexane) is a reference value (typically ~41 ppm), and δ(SbCl₅ in 1,2-dichloroethane) is the reference for a strong Lewis acid (typically ~86 ppm).

Determination of Diol Binding Constants by Fluorescence Spectroscopy

This method is used to quantify the interaction between a fluorinated phenylboronic acid and a diol, which is crucial for applications such as glucose sensing. It often employs a competitive binding assay with a fluorescent reporter dye like Alizarin Red S (ARS).

Principle: ARS, a catechol, binds to boronic acids, resulting in a change in its fluorescence. A competing, non-fluorescent diol (the analyte) will displace ARS from the boronic acid, leading to a measurable change in fluorescence. The binding constant of the boronic acid for the analyte diol can be calculated from this change.[5]

Protocol:

-

Determine Boronic Acid-ARS Binding Constant (K_ARS): a. Prepare a series of solutions with a constant concentration of ARS and varying concentrations of the fluorinated phenylboronic acid in a buffered aqueous solution at a fixed pH. b. Measure the fluorescence emission of each solution. c. Plot the change in fluorescence against the concentration of the boronic acid and fit the data to determine K_ARS.

-

Competitive Binding Assay: a. Prepare a series of solutions containing constant concentrations of the boronic acid and ARS, and varying concentrations of the analyte diol. b. Measure the fluorescence emission of each solution. The fluorescence will decrease as the diol displaces ARS. c. Calculate the binding constant (K_b) for the boronic acid-diol interaction from the concentration-dependent decrease in fluorescence, using the predetermined K_ARS.

Synthesis of Fluorinated Phenylboronic Acids

A common route for the synthesis of fluorinated phenylboronic acids involves the reaction of a corresponding fluorinated aryl halide with an organolithium reagent followed by quenching with a trialkyl borate.

General Protocol:

-

Lithiation: Dissolve the fluorinated aryl bromide or iodide in an anhydrous ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to a low temperature (typically -78 °C).

-

Add a solution of an organolithium reagent (e.g., n-butyllithium) dropwise to the cooled solution. Stir the reaction mixture at low temperature for a specified time to allow for the formation of the aryllithium species.

-

Borylation: Add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) dropwise to the aryllithium solution at low temperature.

-

Hydrolysis: Allow the reaction mixture to warm to room temperature and then quench with an aqueous acid (e.g., HCl or H₂SO₄) to hydrolyze the borate ester to the desired boronic acid.

-

Workup and Purification: Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography.

Visualizing Key Concepts

The following diagrams illustrate fundamental equilibria and experimental workflows relevant to the study of fluorinated phenylboronic acids.

Caption: Equilibrium of a fluorinated phenylboronic acid.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. magritek.com [magritek.com]

- 3. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR Protocols [nmr.chem.ucsb.edu]

- 5. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for (2,3,4,5-Tetrafluorophenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (2,3,4,5-tetrafluorophenyl)boronic acid, a valuable reagent in organic synthesis, particularly for the development of novel pharmaceuticals and advanced materials. This document outlines its chemical properties, commercial availability, and key applications, with a focus on experimental protocols for its use in Suzuki-Miyaura cross-coupling reactions.

Introduction to this compound

This compound is an organoboron compound featuring a tetrafluorinated phenyl ring. The presence of multiple fluorine atoms significantly influences the electronic properties of the aromatic ring, making it an attractive building block in medicinal chemistry. Fluorine substitution can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of drug candidates. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[1][2]

Commercial Availability and Physical Properties

This compound is available from several commercial chemical suppliers. The table below summarizes the key physical and chemical properties, with data compiled from various supplier safety data sheets (SDS).

| Property | Value | Reference |

| CAS Number | 179923-32-1 | SynQuest Labs |

| Molecular Formula | C₆H₃BF₄O₂ | SynQuest Labs |

| Molecular Weight | 193.89 g/mol | SynQuest Labs |

| Appearance | White to off-white powder or crystals | |

| Purity | Typically ≥97% | |

| Melting Point | 145-151 °C | |

| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | SynQuest Labs |

Health and Safety Information

This compound is classified as a hazardous substance. The GHS hazard statements indicate that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Applications in Organic Synthesis and Drug Discovery

The primary utility of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the synthesis of biaryl compounds, which are common structural motifs in many biologically active molecules. The tetrafluorophenyl moiety can be introduced into a target molecule to explore the effects of fluorine substitution on its biological activity.

The general workflow for utilizing this compound in a drug discovery program is depicted in the following diagram. This process typically involves the synthesis of a library of compounds through Suzuki-Miyaura coupling, followed by biological screening to identify lead candidates.

The synthesized biaryl compounds can then interact with biological targets, such as enzyme active sites, to modulate their function. The tetrafluorophenyl group can participate in various non-covalent interactions, including hydrogen bonding and halogen bonding, to enhance binding affinity and selectivity.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is based on established methods for similar couplings and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 - 1.5 equivalents) and the aryl bromide (1.0 equivalent).

-

Addition of Catalyst and Base: Add the palladium catalyst (e.g., 2-5 mol%) and the base (e.g., 2.0-3.0 equivalents).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add the anhydrous and degassed solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Note: The choice of catalyst, base, solvent, and temperature can significantly impact the reaction outcome and may require optimization for each specific substrate combination. Due to the electron-deficient nature of the tetrafluorophenyl ring, deboronation can be a competing side reaction under basic conditions. Careful optimization of the reaction conditions is crucial to minimize this side reaction.[4]

Conclusion

This compound is a versatile and valuable building block for the synthesis of highly functionalized biaryl compounds. Its commercial availability and well-established reactivity in Suzuki-Miyaura cross-coupling reactions make it an important tool for researchers in drug discovery and materials science. The strategic incorporation of the tetrafluorophenyl moiety can lead to the development of novel molecules with improved biological and physical properties. This guide provides a foundational understanding of its properties, applications, and a practical protocol for its use in synthesis.

References

Methodological & Application

Application Notes and Protocols for (2,3,4,5-tetrafluorophenyl)boronic acid in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,3,4,5-Tetrafluorophenyl)boronic acid is a key reagent for the introduction of the tetrafluorophenyl motif into organic molecules via the Suzuki-Miyaura cross-coupling reaction. This structural unit is of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials due to the unique physicochemical properties conferred by the fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.

However, the electron-deficient nature of the tetrafluorophenyl ring presents challenges in the Suzuki-Miyaura coupling. Polyfluorinated phenylboronic acids are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under basic reaction conditions. This can lead to reduced yields of the desired cross-coupled product. Consequently, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and minimizing side reactions.

These application notes provide an overview of the use of this compound in Suzuki-Miyaura coupling, including recommended catalyst systems, detailed experimental protocols, and a summary of reported data.

Data Presentation

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data highlights the importance of ligand selection and reaction conditions in achieving good yields with this electron-deficient boronic acid.

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-bromo-3,5-difluorobenzene | This compound | Pd₂(dba)₃ (5) | CyJohnPhos (15) | Na₂CO₃ (2.2) | Dioxane | 95 | 60 | 31 | [1] |

| 2 | 2-bromopyridine | This compound | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [1] |

| 3 | 1,3,5-trifluoro-2,4,6-triiodobenzene | This compound neopentyl ester | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [1] |

Experimental Protocols

The following section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is based on established methods for the coupling of electron-deficient boronic acids and should serve as a solid starting point for optimization.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes the reaction of an aryl bromide with this compound to synthesize the corresponding tetrafluorinated biphenyl derivative.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., CyJohnPhos, XPhos, SPhos)

-

Base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., Dioxane, Toluene, THF)

-

Degassed water (if using an aqueous base system)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

-

Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst and the phosphine ligand under an inert atmosphere. Dissolve them in a small amount of the anhydrous reaction solvent and add this solution to the reaction flask via syringe.

-

Solvent Addition: Add the anhydrous solvent to the reaction flask via syringe. If using a biphasic system, add the degassed water at this stage.

-

Reaction: Place the reaction flask in a preheated oil bath or heating block and stir the mixture at the desired temperature (e.g., 80-100 °C).

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired tetrafluorinated biphenyl product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the general workflow for performing and analyzing a Suzuki-Miyaura coupling reaction with this compound.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling of (2,3,4,5-Tetrafluorophenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds, which are crucial linkages in many pharmaceuticals, agrochemicals, and advanced materials.[1][2] The incorporation of polyfluorinated aromatic moieties, such as the 2,3,4,5-tetrafluorophenyl group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. However, the coupling of polyfluorophenylboronic acids, including (2,3,4,5-tetrafluorophenyl)boronic acid, presents a significant challenge due to their propensity to undergo rapid protodeboronation under the basic conditions typically required for the Suzuki-Miyaura reaction.[1][3][4]

These application notes provide an overview of effective palladium catalysts and protocols for the successful Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides and triflates. The key to overcoming the challenge of protodeboronation lies in the use of highly active palladium precatalysts that promote rapid C-C bond formation at mild temperatures, thus outcompeting the decomposition of the boronic acid.[1][5]

Catalyst Selection and Reaction Optimization

The choice of the palladium catalyst and associated ligands is critical for achieving high yields and reaction efficiency. For the coupling of unstable polyfluorophenylboronic acids, palladium precatalysts featuring bulky, electron-rich monodentate biarylphosphine ligands have proven to be particularly effective.[1][4] These precatalysts generate the active Pd(0) species quickly under mild conditions, enabling the coupling reaction to proceed at or near room temperature.[1][6]

Key Parameters for Optimization:

-

Palladium Precatalyst: The use of a precatalyst that rapidly forms the catalytically active species is crucial to minimize the decomposition of the unstable boronic acid.[1]

-

Ligand: Monodentate biarylphosphine ligands are effective in promoting these challenging coupling reactions.[1][4]

-

Base: The choice of base is critical to activate the boronic acid for transmetalation while minimizing protodeboronation. Potassium phosphate (K₃PO₄) is often a suitable choice.[1]

-

Solvent: A mixture of an organic solvent like tetrahydrofuran (THF) and an aqueous base solution is commonly employed.[1]

-

Temperature: Reactions are ideally conducted at room temperature or slightly elevated temperatures (e.g., 40 °C) to ensure the stability of the boronic acid.[1][5]

Data Presentation: Performance of Palladium Catalysts

The following table summarizes the performance of a highly effective palladium precatalyst in the Suzuki-Miyaura coupling of this compound with various coupling partners.

| Entry | Aryl Halide/Triflate | Product | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroanisole | 4-Methoxy-2',3',4',5'-tetrafluoro-1,1'-biphenyl | 2 | RT | 0.5 | 95 |

| 2 | 4-Chlorotoluene | 4-Methyl-2',3',4',5'-tetrafluoro-1,1'-biphenyl | 2 | RT | 0.5 | 96 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)-2',3',4',5'-tetrafluoro-1,1'-biphenyl | 2 | RT | 0.5 | 98 |

| 4 | 4-Bromobenzonitrile | 4'-Cyano-2,3,4,5-tetrafluoro-1,1'-biphenyl | 2 | RT | 0.5 | 97 |

| 5 | 1-Bromo-3,5-dimethylbenzene | 3,5-Dimethyl-2',3',4',5'-tetrafluoro-1,1'-biphenyl | 2 | RT | 2 | 94 |

| 6 | 2-Bromopyridine | 2-(2,3,4,5-Tetrafluorophenyl)pyridine | 2 | 40 | 0.5 | 92 |

| 7 | 4-Triflyloxytoluene | 4-Methoxy-2',3',4',5'-tetrafluoro-1,1'-biphenyl | 2 | RT | 0.5 | 93 |

Data extracted from Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.[1] The specific precatalyst used was an XPhos-containing palladium precatalyst.

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl or heteroaryl halide/triflate

-

Palladium precatalyst (e.g., XPhos Pd G2)

-

Potassium phosphate (K₃PO₄), 0.5 M aqueous solution

-

Tetrahydrofuran (THF), anhydrous and degassed

-

Inert gas (Argon or Nitrogen)

-

Reaction vessel (e.g., Schlenk tube or vial)

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl or heteroaryl halide/triflate (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and the palladium precatalyst (0.02 mmol, 2 mol %).

-

Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

-

Solvent and Base Addition: To the reaction vessel, add degassed anhydrous THF (2 mL) followed by the degassed 0.5 M aqueous K₃PO₄ solution (4 mL).

-

Reaction: Stir the reaction mixture vigorously at room temperature or, if necessary, heat to 40 °C. Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Mandatory Visualizations

References

- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]

- 5. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dspace.mit.edu [dspace.mit.edu]

Application Notes and Protocols: Synthesis and Applications of Fluorinated Biphenyls

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and diverse applications of fluorinated biphenyls, compounds of significant interest in medicinal chemistry, materials science, and crop protection. The unique properties imparted by fluorine, such as high electronegativity, metabolic stability, and altered lipophilicity, make these scaffolds valuable in the design of novel molecules with enhanced functionalities.

Introduction to Fluorinated Biphenyls

Fluorinated biphenyls are aromatic compounds that have gained considerable importance across various chemical disciplines.[1] In medicinal chemistry, the introduction of fluorine atoms can significantly alter the electronic distribution and reactivity of a molecule, leading to improved drug-receptor interactions and increased lipophilicity.[1] These modifications can enhance the metabolic stability of drug candidates, a crucial factor in drug development.[2][3] Consequently, fluorinated motifs are present in a wide array of therapeutic agents, including those with anticancer, antiviral, and anti-inflammatory properties.[1] In materials science, the stability of the carbon-fluorine bond contributes to the use of fluorinated biphenyls in liquid crystal displays, organic solar cells, and other advanced materials.[1][4]

Synthetic Methodologies: The Suzuki-Miyaura Coupling

Among the various cross-coupling reactions used for the synthesis of biphenyl derivatives, the Suzuki-Miyaura reaction is a preferred method due to its mild reaction conditions and the low toxicity of its boronic acid reagents.[1] This palladium-catalyzed reaction provides an efficient route to a wide range of substituted biphenyls with high yields.

General Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram outlines the typical workflow for the synthesis of fluorinated biphenyls via a Suzuki-Miyaura coupling reaction.

Caption: General workflow for the synthesis of fluorinated biphenyls.

Experimental Protocol: Synthesis of Difluorinated Biphenyl Compounds

This protocol is based on the successful synthesis of five novel difluorinated biphenyl compounds via a Suzuki-Miyaura coupling reaction.[1][5][6]

Materials:

-

1-Bromo-3,4-difluorobenzene

-

Various arylboronic acids

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

-

Tripotassium phosphate (K3PO4)

-

Dioxane

-

Water

-

Ethyl acetate

-

n-Hexane

-

Silica gel

-

Pressure tube

-

Magnetic stirrer with heating

-

Thin-layer chromatography (TLC) plates

-

Column chromatography setup

Procedure:

-

To a pressure tube, add 1-bromo-3,4-difluorobenzene (0.518 mmol), the desired arylboronic acid (0.777 mmol), and K3PO4 (0.777 mmol).[1][5]

-

Seal the pressure tube and heat the reaction mixture to 105 °C for 8.5 hours with stirring.[1][5]

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Extract the product using an appropriate organic solvent such as ethyl acetate.

-

Purify the crude product by column chromatography on silica gel, using a solvent system of n-hexane and ethyl acetate.[1][5]

-

Dry the purified compound and characterize it using spectroscopic techniques (NMR, FTIR) and determine the melting point.[1][5]

Synthesized Compounds and Quantitative Data

The following table summarizes the quantitative data for five difluorinated biphenyl compounds synthesized using the protocol described above.[1][5][6]

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| 4’-(tert-butyl)-3,4-difluoro-1,1’-biphenyl | TBDFBP | C₁₆H₁₆F₂ | 246.30 | 105–107 | 77 |

| 1-(3’,4’-difluoro-[1,1’-biphenyl]-4-yl)ethanone | DFBPE | C₁₄H₁₀F₂O | 232.23 | 71–72 | 79 |